

# An In-depth Technical Guide to 2-(beta-hydroxyethoxy)-N-methyl-4-phenylbenzamide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide
CAS No.:	63906-80-9
Cat. No.:	B13954711

[Get Quote](#)

This technical guide provides a comprehensive overview of 2-(beta-hydroxyethoxy)-N-methyl-4-phenylbenzamide, a substituted benzamide of interest in medicinal chemistry and drug development. While direct literature on this specific molecule is not extensively available, this document synthesizes information from structurally related compounds to infer its physicochemical properties, potential synthetic routes, and pharmacological relevance. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

## Molecular Structure and Chemical Identity

The fundamental identity of any chemical compound lies in its structure. The Simplified Molecular Input Line Entry System (SMILES) code provides a linear representation of this three-dimensional structure.

The canonical SMILES code for 2-(beta-hydroxyethoxy)-N-methyl-4-phenylbenzamide is:  
CNC(=O)C1=C(C=C(C=C1))C2=CC=CC=C2OCCO[1]

This code precisely describes the atomic connectivity of the molecule, which is characterized by a central benzamide core. This core consists of a benzene ring substituted with an N-methylcarboxamide group and a beta-hydroxyethoxy group at positions 1 and 2, respectively, and a phenyl group at position 4.

## Physicochemical Properties

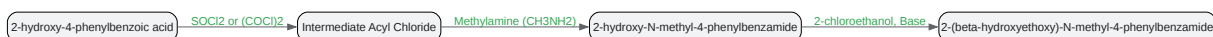
Based on its structure, several key physicochemical properties can be predicted, which are crucial for understanding its potential behavior in biological systems.

Property	Value	Source
Molecular Formula	C16H17NO3	PubChemLite[1]
Molecular Weight	271.31 g/mol	PubChemLite[1]
XlogP (Predicted)	2.1	PubChemLite[1]
Hydrogen Bond Donors	1	MolForge[2]
Hydrogen Bond Acceptors	3	MolForge[2]
Rotatable Bonds	5	PubChemLite[1]

These predicted properties suggest that the molecule adheres to Lipinski's rule of five, indicating good potential for oral bioavailability. The XlogP value suggests a moderate lipophilicity, which is often desirable for drug candidates.

## Proposed Synthetic Pathways

While a specific, documented synthesis for 2-(beta-hydroxyethoxy)-N-methyl-4-phenylbenzamide is not readily available in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of related benzamide and salicylamide derivatives.[3][4][5] The proposed pathway involves a two-step process starting from 2-hydroxy-4-phenylbenzoic acid.



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of the target molecule.

## Step-by-Step Experimental Protocol (Hypothetical)

### Step 1: Synthesis of 2-hydroxy-N-methyl-4-phenylbenzamide

- To a solution of 2-hydroxy-4-phenylbenzoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C under an inert atmosphere.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
- Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.
- Dissolve the crude acyl chloride in a fresh portion of anhydrous aprotic solvent.
- In a separate flask, dissolve methylamine (2.5 equivalents) in the same solvent and cool to 0 °C.
- Add the acyl chloride solution dropwise to the methylamine solution with vigorous stirring.
- After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

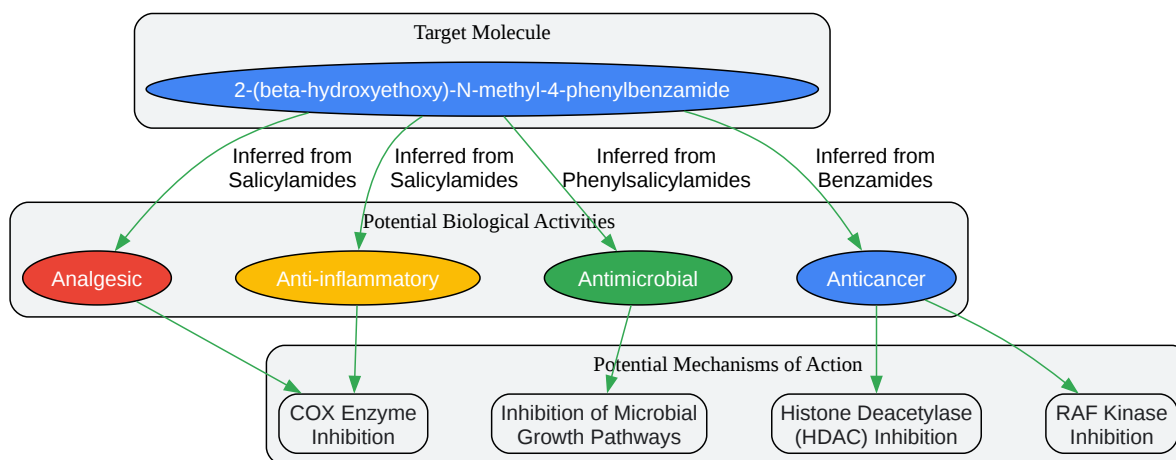
- Purify the crude product by column chromatography on silica gel to obtain 2-hydroxy-N-methyl-4-phenylbenzamide.

#### Step 2: Synthesis of 2-(beta-hydroxyethoxy)-N-methyl-4-phenylbenzamide

- To a solution of 2-hydroxy-N-methyl-4-phenylbenzamide (1 equivalent) in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile), add a suitable base (e.g., potassium carbonate or sodium hydride, 1.5 equivalents).
- Stir the mixture at room temperature for 30 minutes.
- Add 2-chloroethanol (1.2 equivalents) dropwise to the reaction mixture.
- Heat the reaction to 60-80 °C and monitor its progress by TLC.
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the product with an organic solvent.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the final product by column chromatography to yield 2-(beta-hydroxyethoxy)-N-methyl-4-phenylbenzamide.

## Potential Pharmacological Relevance and Mechanism of Action

The benzamide and salicylamide scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities.<sup>[6][7]</sup> Derivatives of these core structures have been investigated for their analgesic, anti-inflammatory, antimicrobial, and anticancer properties.<sup>[6][7][8][9]</sup>



[Click to download full resolution via product page](#)

Caption: Inferred biological activities and mechanisms of action.

Given the structural similarities to known active compounds, 2-(beta-hydroxyethoxy)-N-methyl-4-phenylbenzamide could potentially interact with several biological targets. For instance, many salicylamide derivatives exert their anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes.[7] Furthermore, certain benzamide derivatives have shown promise as anticancer agents by targeting enzymes such as histone deacetylases (HDACs) or protein kinases like RAF.[10][11] The phenyl substitution at the 4-position of the benzamide core is a feature found in some compounds with antimicrobial activity.[6]

## Analytical Characterization

To confirm the identity and purity of the synthesized 2-(beta-hydroxyethoxy)-N-methyl-4-phenylbenzamide, a suite of analytical techniques would be employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR would be essential to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons, confirming the connectivity of the atoms.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.
- Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the key functional groups present in the molecule, such as the N-H and C=O stretches of the amide, the O-H stretch of the alcohol, and the C-O stretch of the ether.
- High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the final compound.

## Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit inferred, overview of 2-(beta-hydroxyethoxy)-N-methyl-4-phenylbenzamide. Based on its structural features and the known activities of related compounds, this molecule represents an interesting candidate for further investigation in drug discovery programs.

Future research should focus on the following areas:

- Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using the analytical techniques outlined above.
- In Vitro Biological Screening: The synthesized compound should be screened against a panel of biological targets, including COX enzymes, various microbial strains, and a range of cancer cell lines, to determine its activity profile.
- Structure-Activity Relationship (SAR) Studies: Should promising activity be identified, further chemical modifications of the core structure could be undertaken to optimize potency and selectivity.

By systematically exploring the synthesis and biological activity of this and related novel benzamides, new therapeutic agents with improved efficacy and safety profiles may be

discovered.

## References

- PubChemLite. Benzamide, 2-(beta-hydroxyethoxy)-n-methyl-4-phenyl- (C16H17NO3). Available from: [\[Link\]](#).
- Jules, L. H., Faust, J. A., & Sahyun, M. (2006). Derivatives of 3-, 4-, and 5-phenylsalicylamides.
- MolForge. BENZAMIDE, N,N-DIMETHYL-o-(beta-HYDROXYETHOXY)-. Available from: [\[Link\]](#).
- MolForge. Benzamide, 5-bromo-2-(beta-hydroxyethoxy)-N-(beta-hydroxyethyl)-3-phenyl-. Available from: [\[Link\]](#).
- Li, Y., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. *Molecules*, 29(1), 123. Available from: [\[Link\]](#).
- Raza, A. R., et al. (2011). 2-Hydroxy-N-(4-methylphenyl)benzamide. *Acta Crystallographica Section E: Structure Reports Online*, 67(Pt 3), o639. Available from: [\[Link\]](#).
- LookChem. 4-(4'-methylbiphenyl-2-carboxamido)-N-methyl-N-[2-(2-hydroxyethoxy)phenyl]benzamide. Available from: [\[Link\]](#).
- Ramurthy, S., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. *Journal of Medicinal Chemistry*, 63(5), 2013–2027. Available from: [\[Link\]](#).
- Shrestha, S. (2024). Synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) Through Retroanalysis. *ScholarWorks*. Available from: [\[Link\]](#).
- Fahmy, H. H., & Soliman, G. A. (2001). Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities. *Archives of Pharmacal Research*, 24(3), 180–189. Available from: [\[Link\]](#).

- PubChem. 4-methoxy-N-phenylbenzamide. Available from: [\[Link\]](#).
- PubChem. 2-hydroxy-3-methoxy-N-(4-methylphenyl)benzamide. Available from: [\[Link\]](#).
- PubChem. 4-Phenylbenzamide. Available from: [\[Link\]](#).
- Al-Ostoot, F. H., et al. (2023). Synthesis and computational study of 4-hydroxybenzamide analogous as potential anti-breast cancer agent. *Journal of the Indian Chemical Society*, 100(10), 101157.
- Zhang, Y., et al. (2025). Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. *Journal of Medicinal Chemistry*.
- PubChem. 2-hydroxy-N-[4-(phenylcarbamoylamino)phenyl]benzamide. Available from: [\[Link\]](#).
- U.S. Environmental Protection Agency. Benzamide, 4-amino-N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-. Available from: [\[Link\]](#).
- ResearchGate. Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides. Available from: [\[Link\]](#).
- The Royal Society of Chemistry. Supporting Information: An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA. Available from: [\[Link\]](#).
- Zhukovskaya, O. N., et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. *Research Results in Pharmacology*, 10(2), 1-12.
- ResearchGate. The chemical structures of salicylamide derivatives 4–13. Available from: [\[Link\]](#).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. PubChemLite - Benzamide, 2-(beta-hydroxyethoxy)-n-methyl-4-phenyl- (C16H17NO3) [[pubchemlite.lcsb.uni.lu](https://pubchemlite.lcsb.uni.lu)]
- 2. [molforge.ai](https://molforge.ai) [[molforge.ai](https://molforge.ai)]
- 3. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 4. 2-Hydroxy-N-(4-methylphenyl)benzamide - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 6. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 7. Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. [arabjchem.org](https://arabjchem.org) [[arabjchem.org](https://arabjchem.org)]
- 9. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. [scholarworks.calstate.edu](https://scholarworks.calstate.edu) [[scholarworks.calstate.edu](https://scholarworks.calstate.edu)]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(beta-hydroxyethoxy)-N-methyl-4-phenylbenzamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13954711/docs#an-in-depth-technical-guide-to-2-beta-hydroxyethoxy-n-methyl-4-phenylbenzamide>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)